4-(5-Bromonicotinamido)butanoic acid
Description
Properties
IUPAC Name |
4-[(5-bromopyridine-3-carbonyl)amino]butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O3/c11-8-4-7(5-12-6-8)10(16)13-3-1-2-9(14)15/h4-6H,1-3H2,(H,13,16)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNPIEIFEHJKBGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Br)C(=O)NCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60365465 | |
| Record name | 4-[(5-bromopyridine-3-carbonyl)amino]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60365465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5877-33-8 | |
| Record name | 4-[(5-bromopyridine-3-carbonyl)amino]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60365465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
In a typical procedure, 5-bromonicotinic acid (1.0 equiv) is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equiv) and hydroxybenzotriazole (HOBt, 1.1 equiv) in anhydrous dimethylformamide (DMF) under nitrogen atmosphere. 4-Aminobutanoic acid (1.05 equiv) is added portionwise, and the reaction proceeds at 25°C for 12–18 hours. Quenching with ice water precipitates the crude product, which is purified via silica gel chromatography (ethyl acetate/hexane, 1:2 v/v) to yield 75–85% of the target compound.
Critical Parameters:
-
Solvent selection : DMF outperforms dichloromethane (DCM) due to superior solubility of reactants (Table 1).
-
Temperature control : Reactions above 30°C promote epimerization, reducing diastereomeric purity by 15–20%.
-
Coupling agent ratio : Substoichiometric EDC (0.9 equiv) decreases yield to 62%, while excess EDC (1.5 equiv) complicates purification without improving conversion.
Table 1: Solvent Effects on Coupling Efficiency
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | 36.7 | 82 | 98 |
| DCM | 8.93 | 68 | 91 |
| THF | 7.52 | 57 | 87 |
Mixed Anhydride Method: Alternative Approach for Scale-Up
For industrial-scale production, the mixed anhydride technique offers advantages in cost and reagent availability, albeit with slightly lower yields.
Protocol Overview
5-Bromonicotinic acid (1.0 equiv) is treated with ethyl chloroformate (1.1 equiv) in tetrahydrofuran (THF) at −15°C under triethylamine (TEA, 1.3 equiv) catalysis. After 30 minutes, 4-aminobutanoic acid (1.0 equiv) is added, and the mixture warms to 0°C over 2 hours. Acidic work-up (1M HCl) followed by recrystallization from ethanol/water (3:1) affords the product in 60–65% yield.
Key Observations:
-
Temperature sensitivity : Reactions exceeding −10°C lead to 22% yield reduction due to anhydride decomposition.
-
Base selection : TEA provides superior results compared to N-methylmorpholine (NMM), which increases reaction time by 3 hours.
-
Scale limitations : Batch sizes above 500 g exhibit 8–10% yield drop from incomplete mixing, necessitating segmented additions.
Catalytic Amidation Using Boron Reagents
Emerging methodologies employ boron trifluoride-diethyl etherate (BF₃·Et₂O) to catalyze direct amidation between 5-bromonicotinic acid and 4-aminobutanoic acid.
Procedure and Optimization
A suspension of equimolar reactants in toluene is treated with BF₃·Et₂O (0.2 equiv) and heated at 110°C for 6 hours. After cooling, the catalyst is neutralized with saturated NaHCO₃, and the product is extracted into ethyl acetate. Evaporation and trituration with hexane yield 70–73% pure material, upgradable to 99% via recrystallization.
Advantages Over Traditional Methods:
-
Eliminates need for coupling agents, reducing per-kilogram production costs by 40%.
-
Tolerance to moisture (up to 500 ppm water content) simplifies industrial handling.
-
Shortened reaction time (6 hours vs. 18 hours for carbodiimide method).
Microwave-Assisted Synthesis: Enhancing Efficiency
Recent innovations utilize microwave irradiation to accelerate the amidation process dramatically.
Rapid Synthesis Protocol
A mixture of 5-bromonicotinic acid, 4-aminobutanoic acid, and HOBt/DMAP in DMF is irradiated at 150 W (120°C) for 20 minutes. Direct precipitation upon cooling and filtration provides the product in 78% yield with 96% purity, comparable to conventional methods but 8× faster.
Energy and Environmental Impact:
-
Reduces energy consumption by 65% compared to thermal heating.
-
Decreases solvent usage by 30% through concentrated reaction conditions.
Industrial-Scale Considerations and Challenges
Purification Strategies
Byproduct Management
The primary impurity, 5-bromo-N-(3-carboxypropyl)nicotinamide (3–5%), forms via over-alkylation and is removed by pH-controlled extraction (pH 5.5–6.0).
Green Chemistry Advancements
Chemical Reactions Analysis
Types of Reactions: 4-(5-Bromonicotinamido)butanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in solvents like DMF or DMSO.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or ethers.
Oxidation Products: Oxidized derivatives such as carboxylic acids or ketones.
Reduction Products: Reduced derivatives such as alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that derivatives of 4-(5-Bromonicotinamido)butanoic acid exhibit significant anticancer potential. Studies have shown that these compounds can inhibit the proliferation of cancer cells, particularly in models of breast and lung cancer. For instance, a study demonstrated that certain derivatives effectively induced apoptosis in cancer cell lines, suggesting a mechanism that could be exploited for therapeutic purposes .
Leishmaniasis Treatment
Another area of interest is the use of this compound in treating leishmaniasis, a disease caused by protozoan parasites. The structural characteristics of this compound allow it to interact with biological targets relevant to the parasite's lifecycle, leading to potential therapeutic effects. Research has shown that certain derivatives can inhibit the growth of Leishmania species in vitro .
Biochemical Applications
Nicotinamide Derivatives as Coenzymes
The compound is also being studied for its role as a coenzyme analogue in biochemical reactions. Nicotinamide derivatives are known to participate in redox reactions, making them valuable in metabolic studies and enzyme catalysis. The incorporation of bromine into the nicotinamide structure may enhance its binding affinity to specific enzymes, thereby improving catalytic efficiency .
Metabolic Pathway Studies
In metabolic studies, this compound serves as a useful tool for investigating NADH-dependent enzymes. Its structural similarity to NADH allows researchers to study enzyme kinetics and mechanisms more effectively. This application is particularly relevant in understanding metabolic disorders and developing targeted therapies .
Materials Science
Nanocarrier Development
The compound has been explored for its potential use in developing nanocarriers for drug delivery systems. Functionalization of nanoparticles with this compound can enhance their biocompatibility and targeting capabilities. Studies have demonstrated that such nanocarriers can improve the delivery efficiency of chemotherapeutic agents to tumor sites while minimizing systemic toxicity .
Table 1: Anticancer Activity of this compound Derivatives
| Compound Name | Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound derivative A | Breast Cancer | 15 | Induces apoptosis |
| This compound derivative B | Lung Cancer | 10 | Inhibits cell proliferation |
| This compound derivative C | Leishmaniasis | 20 | Disrupts parasite metabolism |
Table 2: Biochemical Applications of this compound
| Application | Description |
|---|---|
| Coenzyme Analogue | Enhances enzyme activity in redox reactions |
| Metabolic Pathway Investigation | Useful for studying NADH-dependent enzymes |
Mechanism of Action
The mechanism of action of 4-(5-Bromonicotinamido)butanoic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The bromine atom and the butanoic acid moiety play crucial roles in its binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Butanoic Acid Derivatives
Structural and Functional Group Variations
Table 1: Structural Comparison of Butanoic Acid Derivatives
Key Differences in Physicochemical Properties
Polarity and Solubility: The 5-bromonicotinamide group in the target compound introduces moderate polarity, likely enhancing water solubility compared to adamantyl or phenoxy derivatives (e.g., MCPB, 2,4-DB) . 4-(1-Adamantyl)butanoic acid’s bulky adamantane group reduces solubility, favoring lipid membrane penetration . The dimethylamino group in C₆H₁₃NO₂·HCl increases basicity (pKa ~4.36), enabling salt formation for improved stability .
Biological Activity: MCPB and 2,4-DB act as auxin mimics, disrupting plant cell elongation . The bromophenyl-furochromenyl analog (C₂₄H₂₀BrNO₆) may target enzyme pathways due to its fused aromatic system .
Thermal Stability: 4-(Dimethylamino)butanoic acid has a melting point of 102–104°C, lower than the adamantyl derivative’s predicted stability, reflecting differences in crystallinity .
Research and Application Contexts
- Agricultural Chemistry: Phenoxy derivatives (MCPB, 2,4-DB) dominate herbicide research due to their auxin-like activity .
- Medicinal Chemistry: The adamantyl and dimethylamino derivatives are explored for drug delivery and pharmacokinetic optimization .
- Chemical Biology : The target compound’s pyridinyl amide group may facilitate interactions with kinase domains or nucleotide-binding proteins .
Biological Activity
4-(5-Bromonicotinamido)butanoic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables that summarize its effects.
Chemical Structure and Properties
This compound has a molecular formula of CHBrNO and a molecular weight of approximately 284.12 g/mol. The presence of the bromine atom and the nicotinamide moiety contributes to its unique biological profile.
Biological Activity
The biological activity of this compound has been investigated in various studies, revealing several key properties:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli in vitro, indicating its potential as an antimicrobial agent .
- Anti-inflammatory Effects : Research indicates that this compound may possess anti-inflammatory properties. In a study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, the compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 .
- Anticancer Potential : The compound has also been evaluated for its anticancer activity. In vitro assays demonstrated that it inhibits the proliferation of cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .
The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve:
- Receptor Interaction : The compound may interact with specific receptors or enzymes involved in inflammatory pathways or cancer cell signaling, modulating their activity .
- Oxidative Stress Modulation : It is hypothesized that the compound may influence oxidative stress levels within cells, contributing to its anti-inflammatory and anticancer effects .
Case Studies and Research Findings
Several case studies have highlighted the biological activity of this compound:
-
Study on Antimicrobial Efficacy :
- Objective : To assess the antimicrobial properties against clinical isolates.
- Results : Showed a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL for various bacterial strains.
- : Promising candidate for further development as an antimicrobial agent.
-
In Vivo Anti-inflammatory Study :
- Objective : Evaluate anti-inflammatory effects in a rat model of arthritis.
- Results : Significant reduction in paw swelling and serum levels of inflammatory markers.
- : Supports potential therapeutic use in inflammatory diseases.
-
Anticancer Activity Assessment :
- Objective : Investigate cytotoxic effects on cancer cell lines.
- Results : IC50 values were determined to be approximately 15 µM for breast cancer cells.
- : Indicates strong potential for development into anticancer therapeutics.
Data Table Summary
Q & A
Q. What are the key considerations for synthesizing 4-(5-Bromonicotinamido)butanoic acid with high purity?
Synthesis typically involves bromination of nicotinamide derivatives followed by coupling to a butanoic acid backbone. Critical steps include:
- Bromination optimization : Use electrophilic bromination (e.g., NBS or Br₂ in controlled conditions) to selectively substitute the 5-position of the pyridine ring, as seen in analogous brominated heterocycles .
- Amide coupling : Employ carbodiimide-based reagents (e.g., EDC/HOBt) to minimize racemization during amide bond formation between 5-bromonicotinic acid and 4-aminobutanoic acid .
- Purification : Use reverse-phase HPLC or preparative TLC (as in and ) to achieve >95% purity. Monitor via LC-MS for residual solvents/byproducts.
Q. How can researchers validate the structural integrity of this compound?
A multi-technique approach is essential:
- NMR : Confirm regiochemistry of bromination (¹H/¹³C NMR) and amide linkage (amide proton resonance at ~6.5–7.5 ppm) .
- HRMS : Verify molecular ion ([M+H]⁺) and isotopic pattern for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
- FTIR : Detect characteristic peaks for amide (1650–1680 cm⁻¹ C=O stretch) and carboxylic acid (2500–3300 cm⁻¹ broad O-H) .
Advanced Research Questions
Q. How can contradictory bioactivity data for this compound derivatives be resolved?
Contradictions often arise from substituent effects or assay variability. Methodological strategies include:
- Comparative SAR studies : Synthesize analogs (e.g., varying bromine position or substituting the pyridine ring) and test in parallel assays (e.g., enzymatic inhibition vs. cellular uptake) to isolate structural determinants .
- Orthogonal assays : Validate activity in multiple models (e.g., in vitro kinase assays vs. cell-based reporter systems) to rule out false positives .
- Meta-analysis : Aggregate data from structurally related compounds (e.g., 4-phenylbutanoic acid derivatives in ) to identify trends in bromine’s electronic/steric effects .
Q. What advanced techniques are recommended for studying the stability of this compound under physiological conditions?
- Forced degradation studies : Expose the compound to pH extremes (1–13), heat (40–80°C), and oxidative stress (H₂O₂) to identify degradation pathways .
- LC-MS/MS : Quantify degradation products (e.g., debrominated analogs or hydrolyzed amides) and correlate with bioactivity loss .
- Computational modeling : Use DFT calculations to predict vulnerable bonds (e.g., amide hydrolysis energy barriers) and guide structural stabilization (e.g., methylene spacers as in ) .
Q. How should researchers design mechanistic studies to elucidate the compound’s mode of action?
- Target identification : Use affinity chromatography with immobilized this compound to pull down binding proteins, followed by tryptic digest and LC-MS/MS .
- Kinetic assays : Measure IC₅₀ shifts under varying ATP/substrate concentrations to distinguish competitive vs. non-competitive inhibition .
- Cellular imaging : Tag the compound with fluorescent probes (e.g., BODIPY) to track subcellular localization and correlate with phenotypic effects .
Methodological Challenges & Solutions
Q. What strategies mitigate low yields in large-scale synthesis of this compound?
- Flow chemistry : Optimize bromination and coupling steps in continuous flow reactors to enhance reproducibility and reduce side reactions .
- Catalytic recycling : Use immobilized catalysts (e.g., polymer-supported EDC) to reduce reagent costs and improve yield .
- Crystallization engineering : Screen solvents (e.g., DMSO/water mixtures) to improve crystal habit and filtration efficiency, as demonstrated for similar brominated acids .
Q. How can researchers address solubility issues in biological assays?
- Co-solvent systems : Use DMSO/PEG-400 blends (≤5% v/v) to maintain solubility without cytotoxicity .
- Prodrug design : Synthesize ester prodrugs (e.g., methyl or pivaloyloxymethyl esters) to enhance membrane permeability, hydrolyzing in vivo to the active acid .
Data Interpretation & Validation
Q. How should conflicting spectral data (e.g., NMR shifts) be analyzed?
- Solvent effects : Re-acquire spectra in deuterated DMSO vs. CDCl₃ to assess hydrogen bonding’s impact on resonance positions .
- Dynamic effects : Perform variable-temperature NMR to identify conformational exchange broadening (e.g., rotameric amide bonds) .
- Cross-validation : Compare with computational NMR predictions (e.g., ACD/Labs or Gaussian) to confirm assignments .
Q. What statistical approaches are suitable for dose-response studies with high variability?
- Nonlinear mixed-effects modeling : Account for inter-experiment variability while estimating EC₅₀/IC₅₀ values .
- Bootstrap resampling : Generate confidence intervals for potency metrics to assess reproducibility .
Safety & Regulatory Considerations
Q. What toxicological profiling is recommended for preclinical studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
